molecular formula C17H20N4O3S2 B2893609 Methyl 1-((6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)(thiophen-2-yl)methyl)piperidine-4-carboxylate CAS No. 851970-17-7

Methyl 1-((6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)(thiophen-2-yl)methyl)piperidine-4-carboxylate

Cat. No. B2893609
CAS RN: 851970-17-7
M. Wt: 392.49
InChI Key: UBBZKNGJEICBJI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound contains several interesting functional groups, including a thiazole, a triazole, and a piperidine. Thiazoles and triazoles are both heterocyclic compounds containing nitrogen and sulfur atoms, and they are often found in various biologically active compounds . Piperidine is a six-membered ring containing one nitrogen atom, and it is a common motif in many pharmaceuticals.


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, starting with the formation of the thiazole and triazole rings, followed by the introduction of the piperidine ring. Unfortunately, without specific information on this compound, it’s difficult to provide a detailed synthesis analysis .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple heterocyclic rings. These rings would likely contribute to the compound’s overall stability and could potentially influence its reactivity .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by the presence of the thiazole, triazole, and piperidine rings. These could affect properties such as solubility, melting point, and acidity .

Scientific Research Applications

Antimicrobial Activity

Research has explored the synthesis and evaluation of novel compounds similar in structure to Methyl 1-((6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)(thiophen-2-yl)methyl)piperidine-4-carboxylate, demonstrating significant antimicrobial activity. For instance, a study synthesized a new series of compounds related to the thiazolo[3,2-b][1,2,4]triazole scaffold. These compounds were characterized and screened for their antibacterial and antifungal activity, revealing that all synthesized compounds exhibited significant biological activity against tested microorganisms. Compounds with certain substitutions showed good antimicrobial activity, highlighting the potential of this chemical scaffold in developing new antimicrobial agents (Suresh, Lavanya, & Rao, 2016).

Antagonist Activity for Neurological Receptors

Another area of interest is the potential neurological applications, particularly as 5-HT2 antagonists. The synthesis of compounds related to the thiazolo[3,2-b][1,2,4]triazol moiety has been explored for their 5-HT2 antagonist activity. These efforts include synthesizing various piperidine-based compounds, which showed potent 5-HT2 antagonist activity in vitro. This suggests a promising avenue for developing new therapeutic agents targeting neurological conditions (Watanabe et al., 1993).

Soluble Epoxide Hydrolase Inhibition

Research into the inhibition of soluble epoxide hydrolase (sEH) has identified the importance of the triazine and piperidine moieties, which are central to the chemical structure of interest. Optimization of these structures led to the identification of compounds with significant potency and selectivity for sEH inhibition. This work supports the role of such compounds in investigating various disease models, especially those where sEH plays a critical role (Thalji et al., 2013).

Analgesic Properties

Compounds featuring a thiazolo[3,2-b][1,2,4]triazole core have been examined for their analgesic properties. The structural analysis and pharmacological evaluation of certain isothiazolopyridines, which can be considered structurally related to the compound , have been conducted. These studies underline the importance of molecular structure in mediating analgesic effects, indicating a potential pathway for developing new analgesic agents (Karczmarzyk & Malinka, 2008).

Mechanism of Action

Target of Action

The compound contains a thiazole and a triazole moiety, both of which are known to interact with a variety of enzymes and receptors in the biological system . Thiazoles are found in many potent biologically active compounds, such as sulfathiazole (antimicrobial drug), Ritonavir (antiretroviral drug), Abafungin (antifungal drug), Bleomycine, and Tiazofurin (antineoplastic drug) . Similarly, triazole nucleus is present as a central structural component in a number of drug classes such as antibacterial, antifungal, anticancer, antioxidant, antiviral, anti-inflammatory, analgesic, antiepileptic, antihypertensive, antidepressant, antidiabetic, antianxiety and antitubercular .

Mode of Action

For instance, the thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . This allows the thiazole moiety to undergo electrophilic substitution at the C-5 atom and nucleophilic substitution at the C-2 atom . Similarly, triazole compounds are readily capable of binding in the biological system with a variety of enzymes and receptors .

Biochemical Pathways

For instance, thiazole derivatives have been found to act as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules . Similarly, triazole derivatives have shown versatile biological activities, including antibacterial, antifungal, anticancer, antioxidant, antiviral, anti-inflammatory, analgesic, antiepileptic, antihypertensive, antidepressant, antidiabetic, antianxiety and antitubercular effects .

Pharmacokinetics

For instance, thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . This suggests that the compound may have good bioavailability.

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific structure and biological activity. As with any chemical, appropriate safety precautions should be taken when handling it .

Future Directions

Given the presence of thiazole, triazole, and piperidine rings in this compound, it could potentially be of interest in the development of new pharmaceuticals. Future research could explore its biological activity and potential applications .

properties

IUPAC Name

methyl 1-[(6-hydroxy-2-methyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)-thiophen-2-ylmethyl]piperidine-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N4O3S2/c1-10-18-17-21(19-10)15(22)14(26-17)13(12-4-3-9-25-12)20-7-5-11(6-8-20)16(23)24-2/h3-4,9,11,13,22H,5-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBBZKNGJEICBJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C(=C(SC2=N1)C(C3=CC=CS3)N4CCC(CC4)C(=O)OC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 1-((6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)(thiophen-2-yl)methyl)piperidine-4-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.